4-(4-Acetylanilino)-4-oxobutanoic acid
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Description
Synthesis Analysis
The synthesis of 4-(4-Acetylanilino)-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by techniques such as FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction (Nayak et al., 2014). Another approach includes the use of acetic anhydride and strong acids, leading to unexpected products and highlighting the compound's diverse reactivity (Luque et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-(4-Acetylanilino)-4-oxobutanoic acid has been confirmed through IR, 1H NMR, and X-ray diffraction studies. Its structure is further analyzed through FT-IR spectrum recording and vibrational wavenumbers computed using HF and DFT methods, revealing insights into the NH stretching frequency and hyperconjugative interactions within the molecule (Raju et al., 2015).
Chemical Reactions and Properties
4-(4-Acetylanilino)-4-oxobutanoic acid exhibits a rich variety of chemical reactivity, including interactions that lead to the formation of unexpected polysubstituted quinolines. These reactions showcase the compound's potential in synthesizing complex molecules with various functionalities (Luque et al., 2016).
Physical Properties Analysis
The crystal and molecular structure of this compound, including its synthesis and characterization, have been extensively studied. Single crystal X-ray diffraction techniques have provided detailed insights into the compound's geometric and spatial configuration, further supported by spectroscopic and thermal analysis (Nayak et al., 2014).
Chemical Properties Analysis
Investigations into the spectroscopic characterization and reactive properties of 4-(4-Acetylanilino)-4-oxobutanoic acid have revealed its hydrophilic and hydrophobic segments, alongside predictions of reactive sites within the molecule. Such studies involve DFT quantum chemical calculations, vibrational assignments, and molecular electrostatic potential mapping, elucidating the compound's stability, charge transfer mechanisms, and potential reactivity towards electrophilic attacks (Mary et al., 2017).
Scientific Research Applications
Application
“4-(4-Acetylanilino)-4-oxobutanoic acid” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used in early discovery research .
Method of Application
The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Anti-inflammatory Activities
Application
This compound may have potential applications in the synthesis of pyrimidine derivatives, which are known to have anti-inflammatory effects .
Nucleophilic Catalysis
Application
This compound has been studied for its potential use in nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .
Synthesis of Diverse Building Blocks
Application
This compound has been studied for its potential use in the synthesis of diverse building blocks .
properties
IUPAC Name |
4-(4-acetylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGOIZJQTLJRAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342002 |
Source
|
Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylanilino)-4-oxobutanoic acid | |
CAS RN |
62134-55-8 |
Source
|
Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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